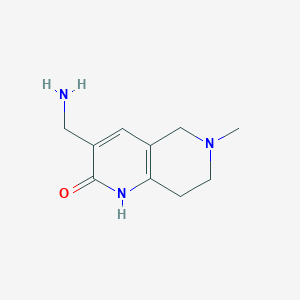
3-(Aminomethyl)-6-methyl-1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-6-methyl-1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one is a heterocyclic compound with a unique structure that includes a naphthyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-6-methyl-1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and aldehyde, the compound can be synthesized through a series of condensation and cyclization reactions, often involving catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-(Aminomethyl)-6-methyl-1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce alkyl or aryl groups into the molecule.
科学的研究の応用
3-(Aminomethyl)-6-methyl-1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(Aminomethyl)-6-methyl-1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds include:
S-pregabalin: A structural analog used as an anticonvulsant drug.
Gabapentin: Another analog with similar therapeutic uses.
Uniqueness
3-(Aminomethyl)-6-methyl-1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one is unique due to its specific naphthyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
生物活性
3-(Aminomethyl)-6-methyl-1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one (CAS No. 933713-78-1) is a heterocyclic compound with potential pharmacological applications. This article reviews its biological activity based on available research findings and case studies.
- Molecular Formula : C10H15N3O
- Molecular Weight : 193.25 g/mol
- CAS Number : 933713-78-1
The biological activity of this compound is primarily associated with its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Case Study : A study evaluated the antitumor effects of related naphthyridine derivatives against human breast cancer (MCF-7) and liver carcinoma (HepG2) cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM .
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. It has been shown to:
- Reduce oxidative stress markers in neuronal cell cultures.
- Exhibit protective effects against glutamate-induced excitotoxicity in vitro.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
- Research Findings : In a model of inflammatory bowel disease (IBD), treatment with this compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied. However:
- Initial assessments suggest moderate bioavailability and a half-life conducive to therapeutic dosing.
Toxicology
Toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully ascertain its safety in clinical settings.
Summary of Biological Activities
特性
IUPAC Name |
3-(aminomethyl)-6-methyl-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13-3-2-9-8(6-13)4-7(5-11)10(14)12-9/h4H,2-3,5-6,11H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALWZFIFYNNTBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C(=O)N2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














